

deethylatrazine chemical structure and properties

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Compound of Interest

Compound Name: Deethylatrazine

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Deethylatrazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deethylatrazine (DEA) is a primary metabolite of the widely used herbicide atrazine. As a significant environmental degradate and a substance with biological activity, understanding its chemical properties, metabolic fate, and toxicological profile is crucial for environmental science, toxicology, and drug development. This technical guide provides an in-depth overview of **deethylatrazine**, including its chemical structure, physicochemical properties, toxicological effects with a focus on its impact on signaling pathways, and detailed experimental protocols for its study.

Chemical Structure and Properties

Deethylatrazine is a chloro-s-triazine herbicide metabolite formed by the N-de-ethylation of atrazine. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of **Deethylatrazine**

Property	Value	Reference(s)
IUPAC Name	6-chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine	[1]
Synonyms	Desethylatrazine, DEA, 2-Chloro-4-amino-6-(isopropylamino)-s-triazine	[1][2]
CAS Number	6190-65-4	[1]
Molecular Formula	C ₆ H ₁₀ ClN ₅	[1][2]
Molecular Weight	187.63 g/mol	[2][3]
Appearance	Colorless solid/crystals	[2]
Melting Point	133-136 °C	[2][4]
Water Solubility	3200 mg/L at 22 °C	[2]
logP (Octanol-Water Partition Coefficient)	1.51	[2][5]

Toxicology and Mechanism of Action

Deethylatrazine is recognized for its endocrine-disrupting properties, with a toxicological profile considered equivalent to its parent compound, atrazine, by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[2] The primary mechanism of action involves the disruption of the hypothalamic-pituitary-gonadal (HPG) axis.

Endocrine Disruption

Deethylatrazine, along with other chlorinated triazines, is known to suppress the luteinizing hormone (LH) surge from the pituitary gland.[2] This disruption of the LH surge is a key event in the female reproductive cycle, and its suppression can lead to altered estrous cyclicity and reproductive dysfunction.[2] The mechanism is believed to be centered on the hypothalamus, where atrazine and its metabolites interfere with the release of gonadotropin-releasing

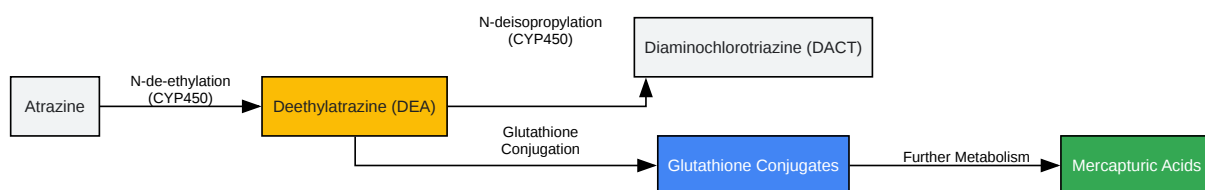
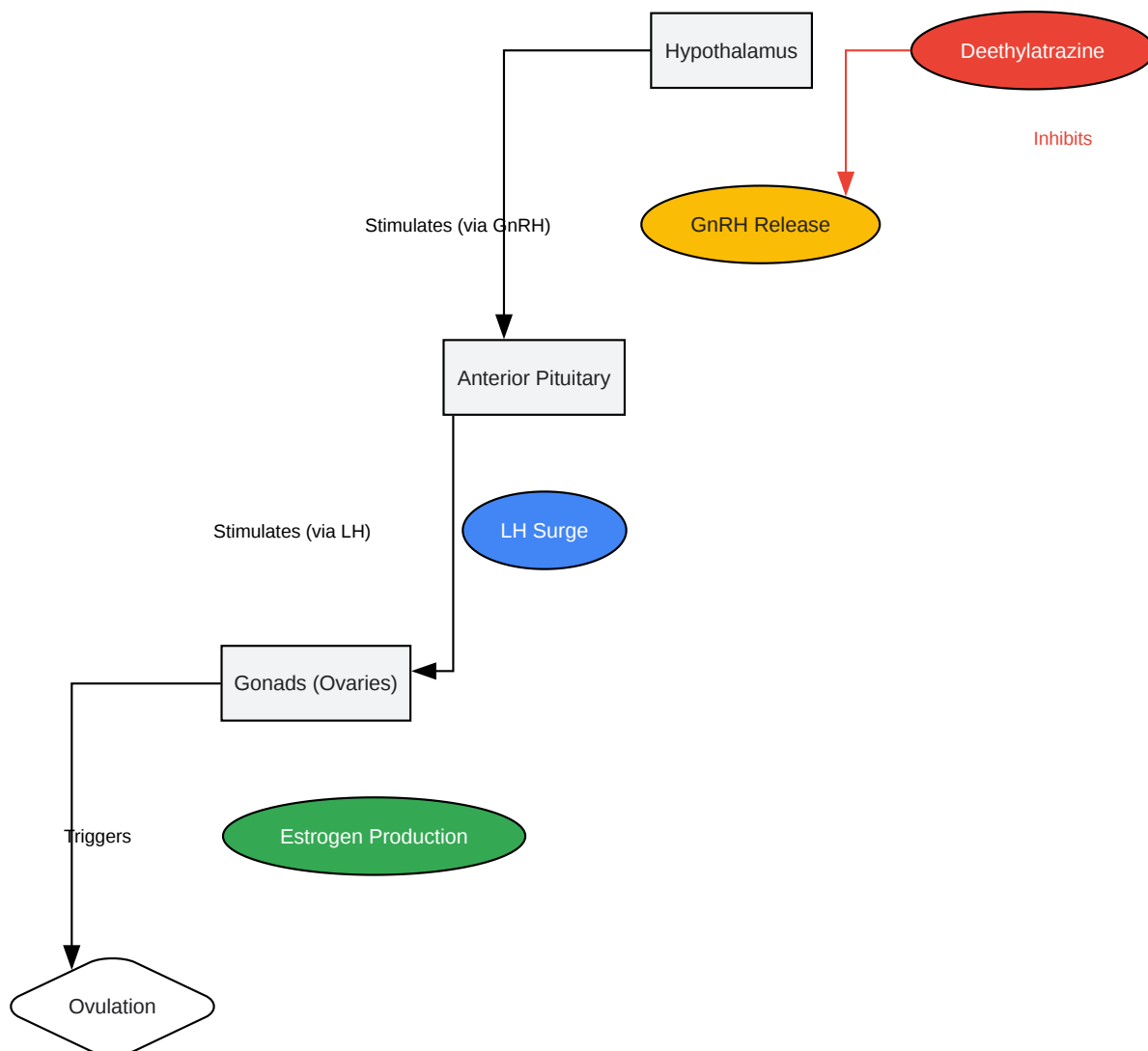
hormone (GnRH).[3][5][6] This interference with GnRH signaling to the pituitary results in the downstream disruption of LH secretion.[3]

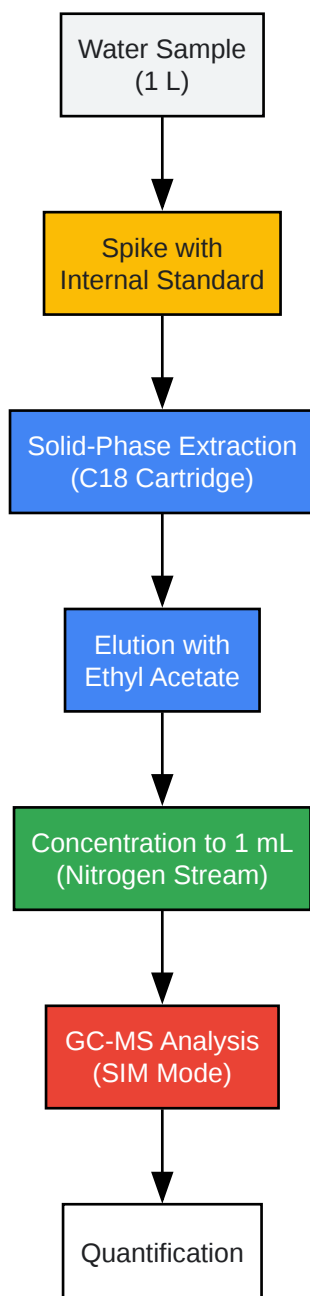
Neurotoxicity

Emerging evidence also points towards the neurotoxic potential of atrazine and its metabolites. Studies have suggested that these compounds can affect the central nervous system and neurotransmission.[7] Exposure to **deethylatrazine** has been shown to increase the release of corticotropin-releasing hormone (CRH), which in turn increases adrenocorticotrophic hormone (ACTH), indicating an impact on the hypothalamic-pituitary-adrenal (HPA) axis.[7]

Signaling Pathways

The primary signaling pathway affected by **deethylatrazine** is the Hypothalamic-Pituitary-Gonadal (HPG) axis, leading to reproductive toxicity. The following diagram illustrates the proposed mechanism of action.





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